Physical and chemical properties of 1-Stearo-3-linolein
Physical and chemical properties of 1-Stearo-3-linolein
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Stearo-3-linolein
This guide provides a comprehensive overview of the core physical and chemical properties of 1-Stearo-3-linolein, tailored for researchers, scientists, and professionals in drug development. This document details the molecule's characteristics, methods for their determination, and its role in metabolic pathways.
Chemical Identity and Properties
1-Stearo-3-linolein, a diacylglycerol, is a lipid molecule consisting of a glycerol (B35011) backbone with a stearic acid molecule esterified at the sn-1 position and a linoleic acid molecule at the sn-3 position.
Table 1: Chemical Identification of 1-Stearo-3-linolein
| Identifier | Value |
| IUPAC Name | (9Z,12Z)-2-hydroxy-3-(stearoyloxy)propyl octadeca-9,12-dienoate |
| Synonyms | 1-Stearin-3-Linolein, DG(18:0/0:0/18:2)[1] |
| CAS Number | 126301-96-0[1] |
| Molecular Formula | C₃₉H₇₂O₅[1] |
| Molecular Weight | 620.99 g/mol [1] |
Physicochemical Properties
Table 2: Physical Properties of 1-Stearo-3-linolein and Related Compounds
| Property | 1-Stearo-3-linolein | 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (Isomer) | Triolein (Related TAG) | Trilinolein (Related TAG) |
| Physical State | Liquid | Solid | Liquid | - |
| Melting Point | Data not available | Data not available | -4 °C | Data not available |
| Boiling Point | Data not available | Data not available | 237 °C at 18 atm | Data not available |
| Density | Data not available | Data not available | 0.915 g/cm³ at 15 °C | Data not available |
| Solubility | Data not available | Slightly soluble in Chloroform; 10 mg/mL in DMF; 10 mg/mL in Ethanol | Soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol; insoluble in water. | Data not available |
Experimental Protocols
This section details the standard methodologies for determining the key physicochemical properties of lipids like 1-Stearo-3-linolein.
Determination of Melting Point (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.
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Principle: As the sample undergoes a phase transition, such as melting, it will absorb heat, which is detected as a change in the heat flow compared to the inert reference.
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Instrumentation: A differential scanning calorimeter.
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Procedure:
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A small, accurately weighed sample (5-10 mg) is placed in an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.
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The instrument is calibrated for temperature and enthalpy using a certified standard (e.g., indium).
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The sample and reference are cooled to a temperature well below the expected melting point.
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The temperature is then ramped up at a constant rate (e.g., 5-10 °C/min).
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The heat flow to the sample and reference is monitored, and the data is recorded as a thermogram.
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The melting point is determined from the onset temperature of the melting peak in the thermogram.
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Determination of Boiling Point (Thermogravimetric Analysis)
Thermogravimetric Analysis (TGA) can be employed to determine the boiling point of a substance by measuring its mass as a function of temperature in a controlled atmosphere.
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Principle: As the sample is heated, its mass will remain stable until the boiling point is reached, at which point a significant mass loss will occur due to vaporization.
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Instrumentation: A thermogravimetric analyzer.
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Procedure:
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A small sample (10-20 mg) is placed in a tared TGA crucible.
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The crucible is placed in the TGA furnace under an inert atmosphere (e.g., nitrogen).
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The sample is heated at a constant rate (e.g., 10 °C/min).
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The mass of the sample is continuously monitored and recorded as a function of temperature.
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The boiling point is identified as the onset temperature of the major mass loss step in the TGA curve.
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Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.
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Principle: The density is calculated from the mass of the liquid that completely fills the known volume of the pycnometer at a constant temperature.
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Instrumentation: A pycnometer of known volume, an analytical balance, and a constant temperature water bath.
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Procedure:
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The empty, clean, and dry pycnometer is accurately weighed.
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The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
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The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.
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The pycnometer is removed from the bath, and the exterior is carefully dried.
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The filled pycnometer is weighed.
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The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.
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Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of a compound in a particular solvent is determined using the shake-flask method.
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Principle: An excess amount of the solute is agitated in the solvent at a constant temperature for a sufficient time to reach equilibrium. The concentration of the solute in the saturated solution is then determined.
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Instrumentation: A temperature-controlled shaker, centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC).
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Procedure:
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An excess amount of 1-Stearo-3-linolein is added to a known volume of the solvent in a sealed vial.
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The vial is placed in a shaker and agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The solution is then centrifuged to separate the undissolved solute.
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An aliquot of the supernatant is carefully removed, diluted, and the concentration of the dissolved 1-Stearo-3-linolein is quantified using a suitable analytical method like HPLC.
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Metabolic Pathway: Lipolysis of Triacylglycerols
1-Stearo-3-linolein, as a diacylglycerol, is an intermediate in the metabolic pathway of triacylglycerol breakdown, known as lipolysis. The complete hydrolysis of a triacylglycerol yields glycerol and three fatty acids. This process is crucial for mobilizing stored fat for energy.
Caption: General enzymatic breakdown of triacylglycerols into diacylglycerols, monoacylglycerols, glycerol, and free fatty acids.
The experimental workflow for analyzing the composition of a lipid sample containing 1-Stearo-3-linolein would typically involve extraction followed by chromatographic separation and mass spectrometric identification.
Caption: A typical workflow for the extraction, separation, and identification of lipids from a biological sample.
